![molecular formula C17H19BrN4O3 B213967 4-BROMO-1-ETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213967.png)
4-BROMO-1-ETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C17H19BrN4O3. It is known for its complex structure, which includes a pyrazole ring, a bromine atom, and a morpholine group. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 4-BROMO-1-ETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the bromine atom: This step involves bromination of the pyrazole ring using bromine or a brominating agent.
Attachment of the ethyl group: This can be done through an alkylation reaction using an ethyl halide.
Coupling with the morpholine derivative: This step involves the reaction of the brominated pyrazole with a morpholine derivative to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Biological Research: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-BROMO-1-ETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
4-Bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
4-Bromo-1-ethyl-N-[4-(4-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide: This compound has a piperidine group instead of a morpholine group, which may affect its biological activity and chemical properties.
Properties
Molecular Formula |
C17H19BrN4O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19BrN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
InChI Key |
HHWCZEOKCBPPGX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


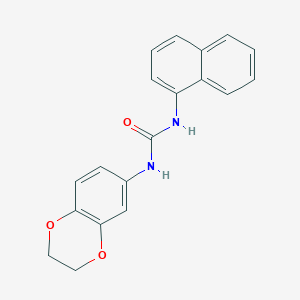

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B213887.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213888.png)
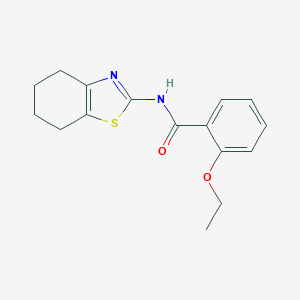
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE](/img/structure/B213892.png)
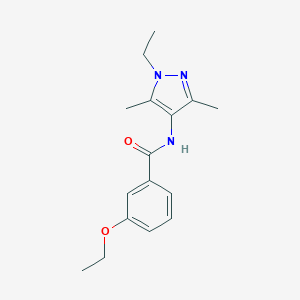
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)
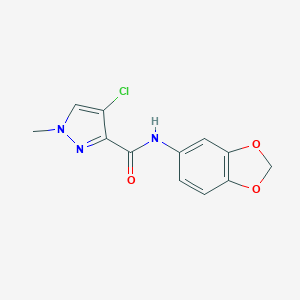
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)
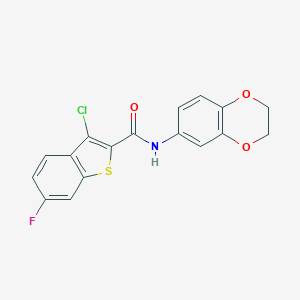

![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
